molecular formula C17H17ClO3 B1221202 Clobuzarit CAS No. 22494-47-9

Clobuzarit

Cat. No. B1221202
Key on ui cas rn: 22494-47-9
M. Wt: 304.8 g/mol
InChI Key: UGOFYAXVVVXMQT-UHFFFAOYSA-N
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Patent
US04348322

Procedure details

A stirred suspension of 2-[4-(4-chlorophenyl)phenyl]-5,5-dimethyl-1,3-dioxolan-4-one (100.0 g.), 5% w/w palladium on carbon (10 g.) in a mixture of ethanol (500 ml.) and water (1000 ml.) was cooled to 10° to 15° C. and treated with carbon dioxide gas. The temperature and gas flow were maintained during the addition of a solution of sodium borohydride (63.0 g.) in water (250 ml.) during 1 hour. After 5 hours at 15° to 20° C. the pH of the reaction mixture was adjusted to pH 12 with 47% w/w sodium hydroxide solution and diluted with ethanol (1000 ml.). The residue was separated by filtration and washed successively with ethanol (2×250 ml.) and water (2×250 ml.). The combined filtrate and washings were evaporated to about half volume and the pH adjusted to 3 with 34% w/w hydrochloric acid. The solid which formed was recrystallised twice from toluene to give 2-[4-(4-chlorophenyl)benzyloxy]-2-methylpropionic acid, (m.p. 154°-155° C.) in 42% yield.
Name
2-[4-(4-chlorophenyl)phenyl]-5,5-dimethyl-1,3-dioxolan-4-one
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
63 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five
Quantity
1000 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH:14]3[O:18][C:17](=[O:19])[C:16]([CH3:21])([CH3:20])[O:15]3)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C(=O)=O.[BH4-].[Na+].[OH-].[Na+]>[Pd].C(O)C.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][O:15][C:16]([CH3:21])([CH3:20])[C:17]([OH:19])=[O:18])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
2-[4-(4-chlorophenyl)phenyl]-5,5-dimethyl-1,3-dioxolan-4-one
Quantity
100 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=C1)C1OC(C(O1)=O)(C)C
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
63 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 10° to 15° C.
CUSTOM
Type
CUSTOM
Details
The residue was separated by filtration
WASH
Type
WASH
Details
washed successively with ethanol (2×250 ml.) and water (2×250 ml.)
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated to about half volume
CUSTOM
Type
CUSTOM
Details
The solid which formed
CUSTOM
Type
CUSTOM
Details
was recrystallised twice from toluene

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(COC(C(=O)O)(C)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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